(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine
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Overview
Description
(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a chloro group at the 4th position, a methyl group at the 5th position, and an isopropylamine group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and isopropylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Procedure: The 4-chloro-5-methylpyrimidine is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new pyrimidine derivatives with different functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and isopropylamine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride
- (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
Uniqueness
(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-chloro-5-methyl-N-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)11-8-10-4-6(3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHPPFIDFUHWAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693801 |
Source
|
Record name | 4-Chloro-5-methyl-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-02-8 |
Source
|
Record name | 4-Chloro-5-methyl-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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